![molecular formula C10H7NO2 B033330 4-Hydroxyquinoline-3-carbaldehyde CAS No. 7509-12-8](/img/structure/B33330.png)
4-Hydroxyquinoline-3-carbaldehyde
Overview
Description
4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
4-Hydroxyquinoline-3-carbaldehyde, a derivative of quinoline, is a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry Quinoline derivatives are known to interact with various biological targets due to their broad spectrum of bioactivity .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to undergo substitution reactions at specific positions, leading to the formation of new compounds .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The compound’s molecular weight of 17317 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinoline derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities . Therefore, it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-3-carbaldehyde typically involves the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functional group transformations . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid.
Reduction: Formation of 4-hydroxyquinoline-3-methanol.
Substitution: Reactions with nucleophiles to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline-3-carboxylic acid, 4-hydroxyquinoline-3-methanol, and various substituted quinoline derivatives .
Scientific Research Applications
Antiviral Activity
One of the most promising applications of 4-HQC is in the development of antiviral agents, particularly against HIV. A study synthesized a series of 4-hydroxyquinoline derivatives and evaluated their anti-HIV activity. Among these, certain compounds demonstrated moderate inhibitory effects against the HIV-1 virus, with some achieving inhibition rates of up to 32% at a concentration of 100 μM without significant cytotoxicity .
Cytotoxic Agents
Research has also indicated that derivatives of 4-HQC can exhibit selective cytotoxicity towards cancer cells. In one study, benzylidene derivatives of 4-HQC were tested against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Some derivatives showed enhanced toxicity towards resistant cells compared to sensitive ones, suggesting potential for cancer treatment .
Docking Studies
Docking studies have been conducted to understand how 4-HQC interacts with biological targets. For instance, compounds based on 4-HQC were shown to bind effectively to the active site of HIV-1 integrase, indicating their potential as lead compounds for drug development .
Material Science Applications
The unique properties of 4-HQC have also led to its exploration in material science. Its ability to form chelates with metal ions has implications for developing new materials with specific electronic or catalytic properties. Research suggests that modifications of 4-HQC can lead to materials suitable for sensors or catalysts.
Protein-Protein Interactions
In biochemical research, 4-HQC can be utilized to probe protein-protein interactions. By attaching 4-HQC to specific proteins, researchers can study how these proteins interact with other molecules, providing insights into cellular processes.
Synthesis Techniques
Several methods have been developed for synthesizing 4-hydroxyquinoline-3-carbaldehyde and its derivatives, including the Gould–Jacob cyclization reaction. These techniques allow for efficient production of various derivatives that may exhibit improved pharmacological activities or novel properties .
Comparison Table: Similar Compounds and Their Properties
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different reactivity patterns |
8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for strong antibacterial properties |
4-Hydroxyquinoline | Hydroxyl group at position 4 | Precursor for various pharmaceutical compounds |
Quinoline | Basic structure without substituents | Lacks functional groups enhancing reactivity |
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Hydroxyquinoline: Features a hydroxyl group at the 2-position, leading to different chemical properties and applications.
Quinoline-3-carboxaldehyde: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 4-Hydroxyquinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Biological Activity
4-Hydroxyquinoline-3-carbaldehyde (4-HQCA) is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of 4-HQCA, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and case analyses.
4-HQCA is characterized by the presence of a hydroxyl group and an aldehyde functionality on the quinoline ring. Its structure can be represented as follows:
This compound's unique structural features contribute to its reactivity and biological activities.
Antiviral Activity
Recent studies have demonstrated that derivatives of 4-HQCA exhibit significant antiviral properties, particularly against HIV. For instance, a study synthesized various 4-hydroxyquinoline-3-carbohydrazide derivatives, which showed moderate inhibitory effects on HIV-1 replication in Hela cell cultures. Compounds 6d and 7e were identified as the most potent inhibitors, with inhibition rates of 32% and 28%, respectively, at a concentration of 100 µM .
Table 1: Anti-HIV Activity of 4-Hydroxyquinoline Derivatives
Compound | Inhibition Rate (%) | Concentration (µM) |
---|---|---|
6d | 32 | 100 |
7e | 28 | 100 |
Antibacterial Activity
The antibacterial potential of 4-HQCA and its derivatives has been extensively evaluated. A study reported that certain synthesized compounds derived from quinoline-3-carbaldehyde exhibited activity against Mycobacterium tuberculosis with varying degrees of effectiveness. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity across different strains .
Table 2: Antibacterial Activity of Selected Compounds
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Compound C | M. tuberculosis | 10 |
Anticancer Activity
In addition to its antiviral and antibacterial properties, research has shown that 4-HQCA exhibits promising anticancer activity. A recent study evaluated the cytotoxic effects of various derivatives on colon adenocarcinoma cell lines. Some derivatives displayed selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cells, indicating potential for therapeutic applications in cancer treatment .
Case Study: Cytotoxicity Evaluation
One notable case involved the synthesis of benzylidene derivatives from 4-HQCA, which were tested against doxorubicin-resistant colon adenocarcinoma cell lines. The results indicated that certain compounds had IC50 values significantly lower than those of doxorubicin, suggesting enhanced efficacy against resistant strains .
The mechanisms underlying the biological activities of 4-HQCA are multifaceted:
- Antiviral Activity : The binding affinity to viral integrase enzymes has been suggested as a mechanism for HIV inhibition.
- Antibacterial Activity : The inhibition of bacterial DNA gyrase was identified as a key action point for antibacterial effects.
- Anticancer Activity : Induction of apoptosis and cell cycle arrest have been implicated in the anticancer mechanisms of certain derivatives.
Properties
IUPAC Name |
4-oxo-1H-quinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-6H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCOIVJCBPCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324621 | |
Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7509-12-8 | |
Record name | 7509-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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